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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fat Storage-Inducing Transmembrane (FITM)

protein sequences and structures across various species. The information presented is

supported by computational analysis and data from publicly available databases.

Introduction to FITM Proteins
Fat Storage-Inducing Transmembrane (FITM) proteins are an evolutionarily conserved family of

proteins crucial for the formation of lipid droplets, the primary organelles for neutral lipid

storage.[1][2] Localized to the endoplasmic reticulum (ER), FITM proteins are not involved in

the synthesis of triglycerides but rather in their partitioning and budding into cytosolic lipid

droplets.[1] In mammals, this family includes FITM1 and FITM2, which share approximately

50% amino acid similarity.[3] FITM2 is considered the more ancient ortholog, with homologs

found in yeast (Saccharomyces cerevisiae), while FITM1 orthologs have been identified in

species as early as bony fish.[1][3] Dysregulation of FITM protein function has been linked to

various metabolic diseases, highlighting their importance in cellular lipid homeostasis.[3]

Cross-Species Sequence Comparison
The FITM protein family is widespread throughout eukaryotes.[3] To quantify the degree of

conservation, pairwise sequence alignments were performed using the Needleman-Wunsch

global alignment algorithm. The following tables summarize the percentage identity and
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similarity of FITM1 and FITM2 orthologs from various model organisms compared to their

human counterparts.

FITM1 Ortholog Sequence Comparison with Human
FITM1

Species UniProt ID % Identity % Similarity

Homo sapiens A5D6W6 100% 100%

Mus musculus Q91V79 90.1% 94.2%

Danio rerio Q5CZN0 59.8% 76.3%

FITM2 Ortholog Sequence Comparison with Human
FITM2

Species UniProt ID % Identity % Similarity

Homo sapiens Q8N6M3 100% 100%

Mus musculus P59266 93.9% 96.6%

Danio rerio A0A8M7D1G8 66.8% 80.7%

Drosophila

melanogaster
Q9VHW5 34.5% 53.6%

Caenorhabditis

elegans
Q5CZ37 30.0% 49.3%

Saccharomyces

cerevisiae (Scs3)
P53012 22.5% 38.9%

Saccharomyces

cerevisiae (Yft2)
Q06676 23.0% 43.1%

Data generated using the EMBOSS Needle pairwise sequence alignment tool.

Structural Comparison of FITM Proteins
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Currently, there are no experimentally determined 3D structures for FITM proteins in the

Protein Data Bank (PDB). However, high-quality predicted structures are available from the

AlphaFold Protein Structure Database. These models consistently predict a structure with six

transmembrane helices, and both the N- and C-termini facing the cytosol.[1][3]

A key structural feature of FITM proteins is a conserved region within the fourth transmembrane

domain, often referred to as the "FIT signature sequence".[1] Furthermore, protein alignments

suggest that FITM sequences contain conserved active site motifs characteristic of lipid

phosphatase/phosphotransferase (LPT) enzymes.[3]

Below is a comparison of the AlphaFold predicted structures for human FITM1 and FITM2, and

the yeast ortholog Scs3.

Protein Organism
AlphaFold DB
ID

Global pLDDT
Predicted
Structure

FITM1 Homo sapiens AF-A5D6W6-F1 93.2 --INVALID-LINK--

FITM2 Homo sapiens AF-Q8N6M3-F1 87.1 --INVALID-LINK--

Scs3 S. cerevisiae AF-P53012-F1 86.8 --INVALID-LINK--

pLDDT (predicted local distance difference test) is a per-residue confidence score between 0

and 100. Higher scores indicate higher confidence in the predicted structure.

Experimental Protocols
Protocol 1: Cross-Species Sequence Alignment and
Analysis
This protocol outlines the steps for a computational comparison of FITM protein sequences.

Sequence Retrieval: Obtain the FASTA formatted protein sequences for human FITM1

(UniProt ID: A5D6W6) and FITM2 (UniProt ID: Q8N6M3), as well as their respective

orthologs from the UniProt database.

Pairwise Sequence Alignment:
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Navigate to an online pairwise sequence alignment tool that utilizes the Needleman-

Wunsch algorithm (e.g., EMBOSS Needle).

Input the human FITM protein sequence in the first text box.

Input the ortholog protein sequence in the second text box.

Use the default scoring matrix (e.g., BLOSUM62) and gap penalties.

Execute the alignment.

Data Extraction: From the alignment output, record the percentage identity and percentage

similarity scores.

Data Tabulation: Compile the recorded data into a structured table for easy comparison.

Protocol 2: Structural Homology Modeling and
Comparison
This protocol describes the process of obtaining and comparing predicted 3D structures of

FITM proteins.

Structure Retrieval:

Access the AlphaFold Protein Structure Database.

Search for the UniProt IDs of the desired FITM proteins and their orthologs.

Download the predicted structures in PDB format.

Structural Superposition and RMSD Calculation:

Use molecular visualization software with structural alignment capabilities (e.g., PyMOL,

UCSF Chimera).

Load the downloaded PDB files for the human FITM protein and an ortholog.

Perform a structural alignment of the two models.
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Calculate the Root Mean Square Deviation (RMSD) value between the aligned alpha-

carbon backbones. A lower RMSD value indicates higher structural similarity.

Visualization and Analysis:

Visually inspect the superimposed structures to identify conserved and divergent regions.

Generate images of the superimposed models to illustrate structural similarities and

differences.

Visualizing FITM's Role in Lipid Droplet Biogenesis
The following diagrams illustrate the workflow for cross-species comparison of FITM proteins

and their role in the cellular process of lipid droplet formation.
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Workflow for Cross-Species Comparison of FITM Proteins.
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Role of FITM Proteins in Lipid Droplet Biogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. FITM2 - Wikipedia [en.wikipedia.org]

2. Fat storage-inducing transmembrane protein 1 - Wikipedia [en.wikipedia.org]

3. Fat storage-inducing transmembrane proteins: beyond mediating lipid droplet formation -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Cross-Species Comparative Guide to FITM Protein
Sequences and Structures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620276#cross-species-comparison-of-fitm-protein-
sequences-and-structures]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15620276?utm_src=pdf-body
https://www.benchchem.com/product/b15620276?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620276?utm_src=pdf-body
https://www.benchchem.com/product/b15620276?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/FITM2
https://en.wikipedia.org/wiki/Fat_storage-inducing_transmembrane_protein_1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9644577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9644577/
https://www.benchchem.com/product/b15620276#cross-species-comparison-of-fitm-protein-sequences-and-structures
https://www.benchchem.com/product/b15620276#cross-species-comparison-of-fitm-protein-sequences-and-structures
https://www.benchchem.com/product/b15620276#cross-species-comparison-of-fitm-protein-sequences-and-structures
https://www.benchchem.com/product/b15620276#cross-species-comparison-of-fitm-protein-sequences-and-structures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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